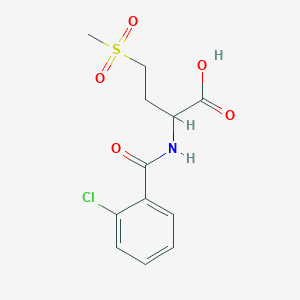
2-(2-Chlorobenzamido)-4-(methylsulfonyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorobenzamido)-4-(methylsulfonyl)butanoic acid is a useful research compound. Its molecular formula is C12H14ClNO5S and its molecular weight is 319.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2-Chlorobenzamido)-4-(methylsulfonyl)butanoic acid, a compound with significant potential in pharmacological applications, has garnered attention for its biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by its specific functional groups:
- Chlorobenzamide moiety : Contributes to its interaction with biological targets.
- Methylsulfonyl group : Enhances solubility and bioavailability.
The molecular formula is C11H12ClN1O4S, with a molecular weight of approximately 303.73 g/mol.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. In vitro studies revealed that it can reduce the production of pro-inflammatory cytokines in immune cells. This action is likely mediated through the inhibition of specific signaling pathways involved in inflammation, such as NF-kB and MAPK pathways .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, leading to reduced cytokine production.
- Receptor Modulation : It has been suggested that this compound can modulate receptor activity related to pain and inflammation, although specific receptors remain to be fully characterized.
Case Studies
- Case Study on Antimicrobial Efficacy :
-
Inflammation Model :
- In an experimental model of arthritis, administration of the compound resulted in decreased joint swelling and pain scores compared to untreated groups. Histological analysis showed reduced infiltration of inflammatory cells in joint tissues.
Data Table: Biological Activities Overview
属性
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-4-methylsulfonylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO5S/c1-20(18,19)7-6-10(12(16)17)14-11(15)8-4-2-3-5-9(8)13/h2-5,10H,6-7H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFNQJSTFVSYTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)O)NC(=O)C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














